molecular formula C12H10FNOS B2519761 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 842115-55-3

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2519761
CAS No.: 842115-55-3
M. Wt: 235.28
InChI Key: MHEWBMAPHQDNDQ-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the substituted thiazole with an ethanone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Addition: The carbonyl group in the ethanone moiety is susceptible to nucleophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

    Nucleophilic Addition: Grignard reagents or organolithium compounds are often employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

    Nucleophilic Addition: Alcohols or other addition products depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell growth, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Fluoroacetophenone: Shares the fluorophenyl group but lacks the thiazole ring.

    4-Methylthiazole: Contains the thiazole ring but lacks the fluorophenyl group.

    Thiazole Derivatives: Various thiazole derivatives with different substituents exhibit similar chemical properties.

Uniqueness: 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is unique due to the combination of the fluorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEWBMAPHQDNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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